molecular formula C15H14N4O3S B2874228 1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034320-40-4

1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2874228
CAS No.: 2034320-40-4
M. Wt: 330.36
InChI Key: JOAXFPIEWHXQLC-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide (CAS 2034320-40-4) is a chemical compound with the molecular formula C15H14N4O3S and a molecular weight of 330.4 g/mol . This sophisticated small molecule features a thieno[2,3-d]pyrimidin-4-one core, a privileged structure in medicinal chemistry known for its diverse biological activities. The thienopyrimidine scaffold is a recognized pharmacophore, and derivatives based on this structure have been investigated as orally active antiallergy agents and have demonstrated notable anti-tumor activities in cellular assays . The specific molecular architecture of this compound, which links the thienopyrimidine system to a 1-methyl-2-oxodihydropyridine carboxamide group, suggests potential for targeting multiple biological pathways. Research on analogous compounds indicates that such structures can induce caspase-dependent apoptosis in tumor cell lines, including A549, HeLa, and MBA-MD-231, while showing selectivity by not significantly affecting normal cell lines like HEK-293T . Furthermore, the 2-oxo-dihydropyridine component is isomeric with bioactive cores found in established antibiotic classes, hinting at potential applications in antimicrobial research . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-18-6-2-3-10(14(18)21)12(20)16-5-7-19-9-17-13-11(15(19)22)4-8-23-13/h2-4,6,8-9H,5,7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAXFPIEWHXQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidinone Derivatives
  • Firsocostat (): Structure: Contains a thieno[2,3-d]pyrimidinone core but differs in substituents, including a methoxyphenyl-oxolane-ethyl group and an oxazole moiety. Activity: Acts as an acetyl-CoA carboxylase inhibitor, highlighting the role of thienopyrimidinones in targeting metabolic enzymes .
  • Benzothieno[3,2-d]pyrimidinone Sulfonamides (): Structure: Benzothieno[3,2-d]pyrimidinone core with sulfonamide-thio substituents. Activity: Demonstrated COX-2 and iNOS inhibition in human keratinocytes and macrophages, reducing prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production .

Key Structural Differences :

  • The target compound lacks the sulfonamide-thio groups found in ’s anti-inflammatory derivatives but shares the pyrimidinone core.
  • Compared to firsocostat, the target compound’s dihydropyridine carboxamide substituent may alter solubility and target specificity.
Dihydropyridine Carboxamide Derivatives ()
  • AZ331 and AZ257: Structure: 1,4-dihydropyridine-3-carboxamides with furyl, cyano, and arylthio substituents.

Pharmacological and Functional Comparisons

Table 1: Structural and Functional Comparison of Key Compounds
Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Thieno[2,3-d]pyrimidinone 1-methyl-2-oxo-dihydropyridine carboxamide Inferred: Anti-inflammatory/Enzyme modulation
Firsocostat Thieno[2,3-d]pyrimidinone Methoxyphenyl-oxolane-ethyl, oxazole Acetyl-CoA carboxylase inhibition
Benzothieno[3,2-d]pyrimidinone derivatives Benzothieno[3,2-d]pyrimidinone Sulfonamide-thio groups COX-2/iNOS inhibition
AZ331/AZ257 () 1,4-Dihydropyridine Furyl, cyano, arylthio Not specified

Activity Analysis :

  • Anti-inflammatory Potential: The absence of sulfonamide-thio groups in the target compound may reduce COX-2 selectivity compared to ’s derivatives. However, the dihydropyridine carboxamide could enhance cell permeability or modulate alternative targets .

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